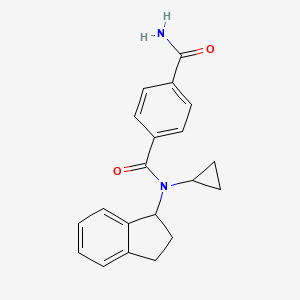
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide, also known as CPIBD, is a chemical compound that has drawn attention in scientific research due to its potential therapeutic applications. CPIBD has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is not fully understood. However, it has been proposed that 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its anti-tumor properties may be due to its ability to induce cell death.
Biochemical and Physiological Effects
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been shown to have minimal toxicity and side effects in animal studies. In addition to its analgesic, anti-inflammatory, and anti-tumor properties, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to possess antioxidant and neuroprotective effects. These effects make 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its ease of synthesis and high yield. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has shown minimal toxicity and side effects in animal studies, making it a promising candidate for further preclinical studies. However, one limitation of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
Direcciones Futuras
For 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide research include the development of analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide involves the reaction of cyclopropylamine and 2,3-dihydro-1H-indene-1-carboxylic acid to form 4-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with 4-nitrobenzene-1,4-dicarboxylic acid to produce 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide. The synthesis method of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has exhibited anti-tumor properties, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-19(23)14-5-7-15(8-6-14)20(24)22(16-10-11-16)18-12-9-13-3-1-2-4-17(13)18/h1-8,16,18H,9-12H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLPKKJGWHCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

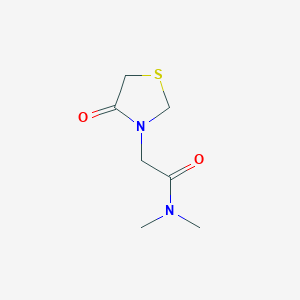

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
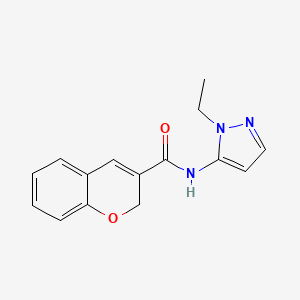
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
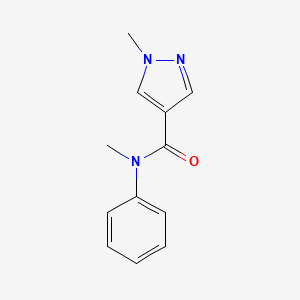
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
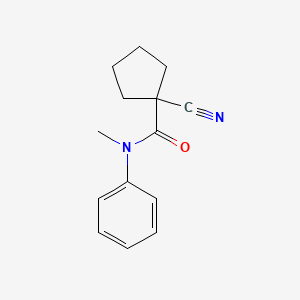
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)